N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10-7-8-11(20(18,19)16(5)6)9-12(10)13(17)15-14(2,3)4/h7-9H,1-6H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLAMLEHLHQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161274 | |
| Record name | 5-[(Dimethylamino)sulfonyl]-N-(1,1-dimethylethyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923221-26-5 | |
| Record name | 5-[(Dimethylamino)sulfonyl]-N-(1,1-dimethylethyl)-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923221-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Dimethylamino)sulfonyl]-N-(1,1-dimethylethyl)-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with tert-butylamine and dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also incorporate advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 5-(dimethylsulfamoyl)-2-methylbenzoic acid and tert-butylamine.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH | Benzoic acid derivative + tert-butylamine | ~70% | |
| Basic (NaOH, reflux) | 2M NaOH, H₂O | Benzoate salt + tert-butylamine | ~65% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitution at the Sulfamoyl Group
The dimethylsulfamoyl (-NHSO₂NMe₂) group is susceptible to nucleophilic displacement, particularly at the sulfur center.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Hydrolysis | H₂O, H⁺/OH⁻ | 5-Sulfamoylbenzoic acid derivative | 40–60% | |
| Amine Displacement | Primary amines | Substituted sulfonamide derivatives | 50–75% |
Key Findings :
-
Hydrolysis under strongly acidic conditions generates a sulfonic acid intermediate, which can further react .
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Displacement with amines (e.g., benzylamine) occurs via a two-step mechanism involving sulfonyl chloride formation .
Electrophilic Aromatic Substitution
The electron-donating methyl and tert-butyl groups direct electrophiles to the para and ortho positions relative to the sulfamoyl group.
| Electrophile | Conditions | Major Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-(dimethylsulfamoyl)-2-methylbenzamide | 55% | |
| Halogenation (Br₂) | FeBr₃ catalyst | 3-Bromo derivative | 60% |
Regioselectivity :
Lithiation and Functionalization
The benzamide’s ortho-lithiation enables further derivatization, though steric effects from the tert-butyl group limit reactivity.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LDA, R-X | THF, –78°C | Alkylated derivatives (e.g., R = methyl) | 30–50% | |
| TMSCl | RT | Silylated intermediates | 45% |
Mechanistic Pathway :
-
Lithiation at the ortho position (relative to the amide) generates a reactive aryl lithium species, which reacts with electrophiles like alkyl halides .
Reduction of the Amide Group
The amide bond can be reduced to a methylene group under strongly reducing conditions.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, reflux | N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzylamine | 40% |
Limitations :
Thermal Stability and Side Reactions
The compound exhibits moderate thermal stability but degrades above 200°C, forming:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide has been investigated for its potential therapeutic properties. Studies have shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities. The compound's mechanism of action may involve interactions with specific biological targets, such as enzymes or receptors, thereby modulating their activity .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives of benzamide exhibited significant cytotoxic effects against various cancer cell lines. This suggests that N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide may also possess similar activities, warranting further investigation into its efficacy against cancer .
Pharmacology
Antimicrobial Activity
Research indicates that compounds containing the sulfamoyl group can exhibit antimicrobial properties. For instance, derivatives similar to N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria . This highlights the potential use of this compound in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide | S. aureus | 2 μg/ml |
| Benzamide Derivative A | E. coli | 4 μg/ml |
| Benzamide Derivative B | M. tuberculosis | 1 μg/ml |
Material Science
Synthesis of Novel Materials
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials with tailored properties for industrial applications.
Case Study: Polymer Development
In a recent study, researchers utilized N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide as a precursor in the synthesis of functional polymers. These polymers demonstrated enhanced mechanical properties and thermal stability, indicating the compound's utility in material science.
Biological Research
Interactions with Biological Macromolecules
The compound has been studied for its interactions with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating its biological effects and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and reported biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Scaffold Differences
- Benzamide vs. Benzenesulfonamide/Thiophenesulfonamide : The target compound’s benzamide core differs from sulfonamide-based analogs (e.g., ), which may alter target binding. Benzamides are associated with antimicrobial and antiviral activities due to their ability to disrupt protein-protein interactions , whereas sulfonamides often target enzymes (e.g., carbonic anhydrase) or ion channels .
Substituent Effects on Activity
- Dimethylsulfamoyl vs. Azetidinyl/Phthalazinyl Groups : The dimethylsulfamoyl group in the target compound is smaller and more polar than the azetidinyl or phthalazinyl substituents in analogs (e.g., Compounds 19 and ). This could enhance solubility but reduce steric interactions critical for binding to viral proteases or bacterial targets .
- N-tert-butyl vs. Cyclopentyl/Isobutyl Groups : The tert-butyl group may improve metabolic stability compared to linear alkyl chains (e.g., isobutyl in ), as bulky substituents resist oxidative degradation .
Biological Activity Trends Antimicrobial Activity: 2-Methylbenzamide Mannich bases () show dose-dependent antimicrobial effects (40–160 mg/mL), suggesting that the target compound’s dimethylsulfamoyl group could enhance or modulate similar activity through improved membrane permeability . Antiviral Potential: Compound 19 () inhibits SARS-CoV-2 PLpro with IC₅₀ values in the nanomolar range, attributed to its azetidinyl-thiophene moiety. The target compound’s dimethylsulfamoyl group may lack the spatial geometry required for analogous protease inhibition.
Toxicity and Safety
- While direct toxicity data for the target compound are unavailable, structurally related benzenesulfonamides () and benzamides () exhibit low toxicity (LD₅₀ > 500 mg/kg in rodents). However, halogenated analogs (e.g., 3,5-dichloro-4-fluorophenyl derivatives in ) are classified as environmentally hazardous, highlighting the impact of substituents on safety profiles .
Research Implications and Gaps
- Pharmacokinetic Studies : The tert-butyl and dimethylsulfamoyl groups likely improve oral bioavailability compared to less stable analogs (e.g., methyl esters in ), but experimental ADME data are needed.
- Structure-Activity Relationship (SAR) : Systematic modifications to the benzamide core (e.g., introducing halogens or heterocycles) could optimize antimicrobial or antiviral potency, as seen in and .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions (e.g., amide bond formation via carbodiimide reagents) or nucleophilic substitution. For tert-butyl-containing analogs, protecting group strategies (e.g., tert-butoxycarbonyl) may be used to prevent side reactions. Optimization can include varying solvents (DMF, THF), catalysts (HOBt, DMAP), and temperature control. Purity can be monitored using HPLC (retention time analysis, as in ) and LCMS (m/z verification, e.g., m/z 598 [M+H]+ observed in related compounds ).
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- NMR : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm, dimethylsulfamoyl groups at ~2.8–3.1 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles (e.g., mean C–C bond length 0.004 Å in similar benzamides ).
- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% RH) over 1–3 months can predict degradation pathways. Thermal gravimetric analysis (TGA) identifies decomposition temperatures (e.g., tert-butyl groups degrade above 150°C in related compounds ). Storage at -20°C in inert atmospheres is recommended to prevent hydrolysis of sulfamoyl groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects) of this compound?
- Methodological Answer:
- Dose-Response Studies : Test across multiple concentrations (e.g., IC50 vs. MIC values) to clarify potency thresholds.
- Target-Specific Assays : For antiviral activity, use protease inhibition assays (e.g., SARS-CoV-2 PLpro inhibition, as in ); for antimicrobial effects, employ bacterial growth kinetics .
- Structural Analog Comparison : Compare with 4-tert-butyl derivatives showing divergent activities (e.g., fluorophenyl vs. chlorophenyl substitutions ).
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and can computational modeling predict its bioavailability?
- Methodological Answer:
- LogP Calculations : The tert-butyl group increases hydrophobicity (LogP >3), impacting membrane permeability. Tools like SwissADME predict absorption (e.g., high gastrointestinal absorption likelihood).
- Metabolism Studies : Use liver microsome assays to identify oxidative degradation sites (e.g., tert-butyl hydroxylation ).
- MD Simulations : Model interactions with serum proteins (e.g., albumin binding) to estimate half-life .
Q. What experimental designs are recommended to study the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
- Proteomics/Transcriptomics : Profile changes in bacterial/viral protein expression post-treatment (e.g., downregulation of viral proteases ).
- Fluorescence Labeling : Attach probes (e.g., FITC) to track cellular uptake and sublocalization in live-cell imaging .
- Resistance Induction : Serial passage assays to identify mutations conferring resistance, revealing target engagement .
Data Analysis & Reproducibility
Q. How can researchers address batch-to-batch variability in bioactivity data for this compound?
- Methodological Answer:
- Purity Standardization : Use HPLC (≥95% purity) and elemental analysis to validate batches .
- Positive/Negative Controls : Include reference inhibitors (e.g., known protease inhibitors in antiviral assays ).
- Inter-lab Validation : Share samples with collaborators for independent replication (e.g., NMR spectra comparison ).
Q. What statistical approaches are suitable for analyzing dose-dependent effects in high-throughput screening?
- Methodological Answer:
- Nonlinear Regression : Fit data to Hill-Langmuir equations to calculate EC50/IC50.
- ANOVA with Post Hoc Tests : Compare multiple concentrations across biological replicates.
- Machine Learning : Train models on structural analogs (e.g., PubChem data ) to predict activity cliffs.
Safety & Compliance
Q. What safety protocols are essential for handling dimethylsulfamoyl-containing compounds in laboratory settings?
- Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (S24/25 safety protocols ).
- Waste Disposal : Neutralize sulfonamide waste with alkaline hydrolysis before disposal (UN3077 guidelines ).
- Emergency Procedures : Pre-plan for spills using absorbent materials (e.g., vermiculite) and avoid aqueous rinses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
